molecular formula C18H13NO2 B12567886 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione CAS No. 161632-59-3

1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B12567886
CAS No.: 161632-59-3
M. Wt: 275.3 g/mol
InChI Key: JPOUNPRPOSIILU-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and an ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-ethenylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase transfer catalysts and optimized reaction conditions can be employed to improve the overall process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrrole compounds. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications for various diseases .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it valuable in the creation of high-performance materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with both phenyl and ethenylphenyl substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

161632-59-3

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

1-(4-ethenylphenyl)-3-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H13NO2/c1-2-13-8-10-15(11-9-13)19-17(20)12-16(18(19)21)14-6-4-3-5-7-14/h2-12H,1H2

InChI Key

JPOUNPRPOSIILU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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